molecular formula C12H22ClN B000507 Memantine hydrochloride CAS No. 41100-52-1

Memantine hydrochloride

Cat. No. B000507
CAS RN: 41100-52-1
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-VXMZOEJHSA-N
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Description

Synthesis Analysis

Memantine hydrochloride's synthesis involves several key chemical processes to obtain the compound in a pure and efficient manner. An improved large-scale synthesis method starts with 1,3-dimethyl adamantane, leading to the formamide intermediate, which is then hydrolyzed to yield memantine hydrochloride with good efficiency (Reddy et al., 2007). Another synthesis approach utilizes direct amination of 1-bromo-3,5-dimethyladamantane with thiourea, optimizing reaction parameters to achieve high yields and purity (Vu et al., 2023).

Molecular Structure Analysis

Memantine hydrochloride's molecular structure is characterized by its adamantane backbone, which is crucial for its pharmacodynamic properties. This tricyclic structure includes a tertiary amine functional group that is protonated under physiological conditions, forming the hydrochloride salt. The adamantane structure contributes to memantine's lipophilicity and its ability to cross the blood-brain barrier.

Chemical Reactions and Properties

The synthesis of memantine hydrochloride involves key reactions such as bromination, acetimidolation, hydrolysis, and acidation. These steps are critical for introducing the appropriate functional groups and achieving the final memantine structure with high yield and purity. The process starts from 1,3-dimethyladamantane and involves several steps, including the crucial bromination under reflux conditions and hydrolysis to achieve the desired compound (Yi-li, 2007).

Scientific Research Applications

Cognitive and Behavioral Improvement in Developmental Disorders

  • Application in Pervasive Developmental Disorders : A study by (Owley et al., 2006) explored the effectiveness of memantine hydrochloride in children with pervasive developmental disorders (PDDs). The results indicated significant improvements in memory and some behavioral symptoms.

Neurodegenerative Diseases

  • Alzheimer's Disease : Memantine hydrochloride was first approved for moderate to severe Alzheimer's disease treatment in the US and EU. It acts as an N-methyl-D-aspartate receptor antagonist, providing neuroprotection from overactivation toxicity (Witt et al., 2020).
  • Research Progress in Alzheimer's Treatment : Shi Jian-xin (2012) summarized the clinical application of memantine hydrochloride, highlighting its significant improvement in memory function for Alzheimer's patients (Shi Jian-xin, 2012).

Cognitive Enhancement in ADHD

  • Executive Function Deficits in Adults with ADHD : A study by (Biederman et al., 2017) showed that memantine hydrochloride, as an adjunct to stimulant pharmacotherapy, led to improvements in specific areas of executive functioning in adults with ADHD.

Pharmaceutical Development

  • Synthesis from 1,3-Dimethyl-adamantane : Research by (Vu et al., 2020) developed a concise two-step synthesis process for memantine hydrochloride, demonstrating an efficient production method.
  • RP-HPLC Method Development : Anees et al. (2019) developed a robust and economical method to determine memantine hydrochloride in tablet formulations, contributing to quality control in pharmaceutical production (Anees et al., 2019).

Treatment of Dementia Subtypes

  • Efficacy in Various Dementia Subtypes : Peng et al. (2013) found memantine hydrochloride to be effective in managing Alzheimer's disease, frontotemporal dementia, dementia with Lewy bodies, Parkinson's disease dementia, and vascular dementia (Peng et al., 2013).

Other Neurological Applications

  • Potential Treatment for Down Syndrome : A study on memantine as a treatment for Down syndrome showed some improvement in cognitive and adaptive functions, indicating its potential beyond Alzheimer's disease (Boada et al., 2012).

Safety And Hazards

Memantine may cause serious side effects. Users should seek emergency medical help if they have signs of an allergic reaction: hives; difficulty breathing; swelling of your face, lips, tongue, or throat . It is not expected to harm an unborn baby . It is not known whether memantine passes into breast milk or if it could harm a nursing baby .

properties

IUPAC Name

3,5-dimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHMLJTFXJGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19982-08-2 (Parent)
Record name Memantine hydrochloride [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90961439
Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

29.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57260151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Memantine hydrochloride

CAS RN

41100-52-1, 19982-08-2
Record name Memantine hydrochloride
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Record name Memantine hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEMANTINE HYDROCHLORIDE
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Record name 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride
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Record name 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride
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Record name MEMANTINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

1.99 grams of 1-chloro-3,5-dimethyl-adamantane were heated with 0.9 gram urea for about 40 minutes at 220° C. The heating was carried out in a closed vessel in an oil bath with a thermostat. After cooling, the reaction product was pulverized and made into a paste with 50 ml. water. The water phase was brought to a pH between 3 and 5 by dropwise addition of concentrated HCl. The acidified water phase was extracted with two 10-ml. ether portions. Next the water phase was brought to a pH between 12 and 13 by addition of sodium hydroxide, and stirred for 5 minutes. After stirring, the alkaline water phase was extracted with four portions of ether, 10 ml. each. The combined ether extracts were dried over potassium hydroxide. By bubbling dried hydrogen chloride through the solution, 1-amino-3,5-dimethyl-adamantane hydrochloride was precipitated. The yield was 1.7 grams (78% of the theoretical yield). The product did not melt until 300° C.
Quantity
1.99 g
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0.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Memantine hydrochloride
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Memantine hydrochloride
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Memantine hydrochloride
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Memantine hydrochloride

Citations

For This Compound
2,310
Citations
A Witt, N Macdonald, P Kirkpatrick - Nat Rev Drug Discov, 2004 - nature.com
… treated with memantine hydrochloride showed significant … Patients treated with memantine hydrochloride and donepezil … , but those receiving memantine hydrochloride were more …
Number of citations: 144 www.nature.com
D Peng, X Yuan, R Zhu - Journal of Clinical Neuroscience, 2013 - Elsevier
Memantine hydrochloride is a first-line therapeutic drug approved by the US Food and Drug Administration for the management of moderate to severe Alzheimer’s disease (AD). We …
Number of citations: 42 www.sciencedirect.com
A Kurz, T Grimmer - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
Introduction: In people with moderate-to-severe dementia in Alzheimer’s disease (AD) memantine provides some clinical benefits. It is commonly administered twice daily at a maximum …
Number of citations: 25 www.tandfonline.com
EA Ivleva, YN Klimochkin - Organic Preparations and Procedures …, 2017 - Taylor & Francis
… We now report a new one-pot method for preparation of memantine hydrochloride (1) starting from 1,3-dimethyladamantane (2) directly. The process of preparing 1 can be considered …
Number of citations: 20 www.tandfonline.com
AKS Pereira, IA Santos, WW da Silva… - Pharmacological …, 2021 - Springer
… Our study aimed to evaluate the potential anti-CHIKV activity of memantine hydrochloride (… antiviral activity of memantine hydrochloride against CHIKV. Memantine hydrochloride (mtnH; …
Number of citations: 10 link.springer.com
A Anees, AA Bahazeq, MU Rehman… - Asian Journal of …, 2019 - indianjournals.com
… Memantine hydrochloride is a class of N-Methyl-D-Aspartase … a method to determine Memantine hydrochloride in tablet … The detection of Memantine hydrochloride was done at λ …
Number of citations: 11 www.indianjournals.com
HJ Möbius, A Stöffler, SM Graham - Drugs of Today (Barcelona …, 2004 - europepmc.org
Memantine (Axura, Merz Pharmaceuticals GmbH; Ebixa, H. Lundbeck A/S, Namenda, Forest Laboratories, Inc.) is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist …
Number of citations: 50 europepmc.org
B Duong Vu, NMH Ba, HV Tran… - Organic Preparations …, 2020 - Taylor & Francis
… Prior synthesis methods for Memantine hydrochloride (1) … reported the synthesis of Memantine hydrochloride from 2 in … The method for the synthesis of Memantine hydrochloride from …
Number of citations: 4 www.tandfonline.com
MF Xie, W Zhou, XY Tong, YL Chen… - Journal of separation …, 2011 - Wiley Online Library
… of memantine hydrochloride were also described. The limit of quantification (LOQ) was 25 ng/mL for memantine hydrochloride in … of memantine hydrochloride in rat plasma samples. …
B Narola, AS Singh, PR Santhakumar… - Analytical chemistry …, 2010 - journals.sagepub.com
… determination of Memantine hydrochloride. Memantine hydrochloride was derivatized with … Forced degradation studies were performed on bulk sample of Memantine hydrochloride …
Number of citations: 54 journals.sagepub.com

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